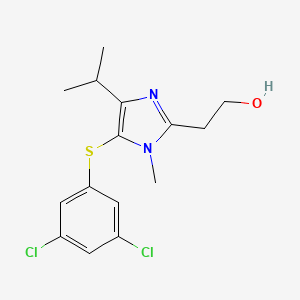
2-(5-(3,5-Dichlorophenylthio)-4-isopropyl-1-methyl-1H-imidazol-2-yl)ethanol
Cat. No. B8699304
Key on ui cas rn:
178982-63-3
M. Wt: 345.3 g/mol
InChI Key: IJGBLJMMGAVYSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05910506
Procedure details


To a suspension of 0.08 g (2.1 mmol)of lithium aluminium hydride in dry diethyl ether was added dropwise in nitrogen gas a solution of 0.766 g (2.05 mmol)of methyl [5-(3,5-dichlorophenylthio)-4-isopropyl-1-methyl-1H-imidazol-2-yl]acetate (33)in diethyl ether (10 ml)under ice-cooling over 10 minutes with stirring. The reaction mixture was stirred at the same temperature for 0.5 hours and at room temperature for 1 hour, and then, there was added ice-water. The ether layer was separated by decantation, and the aqueous layer was extracted with diethyl ether. The ether extracts were combined, dried over magnesium sulfate, and the solvent was distilled off under reduced pressure. The residue was recrystallized from isopropyl ether, and filtered to give 0.58 g of 2-[5-(3,5-dichlorophenylthio)-4-isopropyl-1-methyl-1H-imidazol-2-yl]ethanol (Compound I-81a)(yield 82%).


Name
methyl [5-(3,5-dichlorophenylthio)-4-isopropyl-1-methyl-1H-imidazol-2-yl]acetate
Quantity
10 mL
Type
reactant
Reaction Step Two

[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers


|
REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].[Cl:7][C:8]1[CH:9]=[C:10]([S:15][C:16]2[N:20]([CH3:21])[C:19]([CH2:22][C:23](OC)=[O:24])=[N:18][C:17]=2[CH:27]([CH3:29])[CH3:28])[CH:11]=[C:12]([Cl:14])[CH:13]=1>C(OCC)C>[Cl:14][C:12]1[CH:11]=[C:10]([S:15][C:16]2[N:20]([CH3:21])[C:19]([CH2:22][CH2:23][OH:24])=[N:18][C:17]=2[CH:27]([CH3:29])[CH3:28])[CH:9]=[C:8]([Cl:7])[CH:13]=1 |f:0.1.2.3.4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.08 g
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|
Step Two
|
Name
|
methyl [5-(3,5-dichlorophenylthio)-4-isopropyl-1-methyl-1H-imidazol-2-yl]acetate
|
|
Quantity
|
10 mL
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C=C(C=C(C1)Cl)SC1=C(N=C(N1C)CC(=O)OC)C(C)C
|
Step Three
[Compound]
|
Name
|
ice water
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooling over 10 minutes
|
|
Duration
|
10 min
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The reaction mixture was stirred at the same temperature for 0.5 hours and at room temperature for 1 hour
|
|
Duration
|
1 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The ether layer was separated by decantation
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous layer was extracted with diethyl ether
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the solvent was distilled off under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was recrystallized from isopropyl ether
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1C=C(C=C(C1)Cl)SC1=C(N=C(N1C)CCO)C(C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.58 g | |
| YIELD: PERCENTYIELD | 82% | |
| YIELD: CALCULATEDPERCENTYIELD | 81.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
